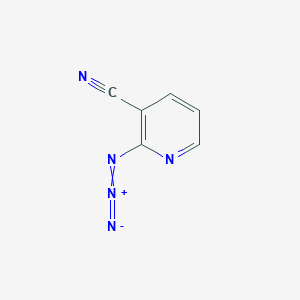

2-Azidonicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Azidonicotinonitrile is a chemical compound with the molecular formula C6H3N5 and a molecular weight of 145.125. It is a derivative of nicotinonitrile .

Synthesis Analysis

The synthesis of 2-Azidonicotinonitrile and similar compounds often involves the use of azides, which are versatile bioorthogonal reporter moieties. These are commonly used for site-specific labeling and functionalization of RNA to probe its biology . A diazotransfer reaction was established for oligoribonucleotides of different lengths and secondary structures .Chemical Reactions Analysis

While specific chemical reactions involving 2-Azidonicotinonitrile are not available, it’s worth noting that azides, which are part of the compound, are known to be highly reactive and often used as intermediates in fine organic synthesis .Scientific Research Applications

Synthesis of Heterocycles

Organic azides, such as 2-Azidonicotinonitrile, have been used in the synthesis of various heterocycles. These include five-member rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Antibacterial Properties

2-Azidonicotinonitrile could potentially be used in the development of two-dimensional nanomaterials with antibacterial properties. These nanomaterials demonstrate strong antimicrobial properties and are less susceptible to bacterial resistance . The mechanisms associated with the antibacterial activity of these nanomaterials include physical or mechanical damage, the release of controlled drug/metallic ions, multi-mode synergistic antibacterial activity, oxidative stress, and photothermal/photodynamic effects .

Photocatalytic Applications

While not directly mentioned in the sources, it’s worth noting that azides are often used in the synthesis of nanomaterials like TiO2 . These nanomaterials have found applications in photocatalytic degradation and splitting, photovoltaic cells, electrochromic devices, hydrogen storage, and sensing instruments .

Future Directions

properties

IUPAC Name |

2-azidopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N5/c7-4-5-2-1-3-9-6(5)10-11-8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLUSCPTNHMATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N=[N+]=[N-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azidopyridine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2680262.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2680266.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2680267.png)

![2-[(Pentan-2-ylamino)methyl]phenol](/img/structure/B2680272.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2680275.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2680278.png)